molecular formula C23H25N3O6S B2456282 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 933027-59-9

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2456282
CAS RN: 933027-59-9
M. Wt: 471.53
InChI Key: RVQCHYGMXILFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. This compound has been found to inhibit AChE, thus increasing the availability of acetylcholine .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s ability to break down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways. For instance, increased acetylcholine can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in numerous physiological processes, including memory and learning .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance synaptic transmission in the nervous system, which can improve cognitive functions such as memory and learning . Additionally, this compound has been found to have neuroprotective effects, as it can prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Moreover, the presence of other substances, such as aluminium chloride, can influence the compound’s efficacy

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-31-18-8-6-17(7-9-18)25-11-13-26(14-12-25)33(29,30)15-10-24-23(28)22-16-20(27)19-4-2-3-5-21(19)32-22/h2-9,16H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQCHYGMXILFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide

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